Cbz-2-Cyano-D-Phenylalanine
Description
The compound Cbz-2-Cyano-D-Phenylalanine is a non-natural amino acid derivative. Its structure is defined by a D-phenylalanine core, which is modified with two significant functional groups: a Carbobenzyloxy (Cbz) group and a cyano (CN) group. Understanding the importance of this compound requires an analysis of the roles these components play in their respective chemical contexts.
Structure
3D Structure
Properties
Molecular Weight |
324.4 |
|---|---|
Origin of Product |
United States |
Stereochemical Aspects in the Synthesis and Application of Cbz 2 Cyano D Phenylalanine
Control of Chirality at the Alpha-Carbon of Phenylalanine
The synthesis of enantiomerically pure D-phenylalanine derivatives, such as Cbz-2-Cyano-D-Phenylalanine, relies on methods that can effectively establish and maintain the desired stereochemistry at the α-carbon. Several strategies are employed to achieve this control, ranging from enzymatic processes to asymmetric catalysis and the use of the chiral pool.
One of the most effective approaches is the use of biocatalytic cascades. Engineered enzymes, such as D-amino acid aminotransferases (DAAT), can convert α-keto acids into the corresponding D-amino acids with high enantiomeric excess. polimi.itnih.gov For instance, a process might involve the use of an L-amino acid deaminase (LAAD) to convert a racemic or L-phenylalanine derivative into its corresponding α-keto acid, which is then stereoselectively aminated by an engineered DAAT to yield the D-enantiomer with excellent purity (ee >99%). polimi.itnih.gov This method is valued for its high selectivity and operation under mild, environmentally friendly conditions.
Asymmetric phase-transfer catalysis represents another powerful technique. In this method, a prochiral glycine (B1666218) derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with a substituted benzyl (B1604629) bromide (e.g., 2-cyanobenzyl bromide) in the presence of a chiral phase-transfer catalyst. nih.gov Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are often used as catalysts, inducing facial selectivity during the alkylation step to produce the desired D-amino acid derivative with high enantiomeric excess. nih.gov
The chiral pool approach leverages naturally occurring chiral molecules as starting materials. For example, D-serine can be converted into a β-iodoalanine derivative, which then undergoes a Negishi cross-coupling reaction with an appropriate organozinc reagent to introduce the 2-cyanophenyl group. nih.gov This strategy transfers the stereochemistry of the starting material to the final product. Similarly, syntheses can start from Cbz-D-phenylalanine itself, with subsequent modifications to the phenyl ring. acs.org
Table 1: Comparison of Synthetic Methods for D-Phenylalanine Derivatives
| Method | Principle | Typical Starting Materials | Key Reagent/Catalyst | Reported Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|
| Biocatalytic Deracemization | Stereoinversion cascade involving oxidative deamination of the L-enantiomer followed by stereoselective reductive amination. | Racemic or L-phenylalanine derivatives | L-amino acid deaminase (LAAD) & engineered D-amino acid aminotransferase (DAAT) | 90% to >99% | polimi.itnih.gov |
| Asymmetric Phase-Transfer Catalysis | Asymmetric alkylation of a prochiral glycine imine. | N-(diphenylmethylene)glycine ester, 2-cyanobenzyl bromide | Chiral Cinchona alkaloid-derived catalyst | Up to 99% | nih.gov |
| Chiral Pool Synthesis | Conversion of a readily available chiral molecule, preserving the original stereocenter. | Cbz-D-Serine-OH | Organozinc reagent, Palladium catalyst (for Negishi coupling) | >98% (dependent on starting material purity) | nih.gov |
| Stereoselective Pinacol Coupling | Coupling of Cbz-protected D-phenylalanine to form a C2 symmetric diol, a core for further synthesis. | Cbz-D-phenylalanine | Low-valent titanium | High stereoselectivity | acs.org |
Diastereoselectivity in Reactions Involving Cyano-Substituted Phenylalanine Derivatives
When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, two diastereomers can be formed. Diastereoselectivity refers to the preferential formation of one diastereomer over the other. This control is typically governed by the steric and electronic influence of the pre-existing chiral center at the α-carbon.
A classic example of achieving diastereoselectivity is the Strecker reaction. This reaction involves the addition of cyanide to an imine. nih.gov If the imine is formed from an aldehyde and a chiral amine, the addition of cyanide can proceed with high diastereoselectivity, influenced by the chiral auxiliary. nih.gov Similarly, if a precursor to this compound, already possessing its D-chirality, is converted to an imine and then reacted, the existing stereocenter will direct the approach of the incoming nucleophile, leading to a diastereoselective outcome.
Alkylation reactions of chiral enolates derived from phenylalanine are also common strategies. For example, the alkylation of a chiral Ni(II) complex of a Schiff base derived from D-phenylalanine can proceed with high diastereoselectivity. nih.gov The metal complex creates a rigid structure that exposes one face of the enolate to electrophilic attack while shielding the other, thus directing the formation of the new carbon-carbon bond.
Furthermore, cycloaddition reactions can exhibit high diastereoselectivity. For instance, the use of a D-proline derivative to create a chiral template can direct the stereochemical outcome of a subsequent Diels-Alder reaction, establishing multiple new stereocenters in a controlled manner. nih.gov While not directly involving this compound, the principle of using an amino acid-derived chiral center to control the facial selectivity of a cycloaddition is a well-established and relevant concept.
Table 2: Examples of Diastereoselective Reactions in Amino Acid Synthesis
| Reaction Type | Chiral Influence | Substrate Example | Outcome | Typical Diastereomeric Ratio (d.r.) | Reference(s) |
|---|---|---|---|---|---|
| Strecker Synthesis | Chiral amine auxiliary | Ketone + (S)-α-methylbenzylamine | α-aminonitrile | Moderate to high | nih.gov |
| Alkylation of Chiral Ni(II) Complex | Pre-existing α-carbon stereocenter in a rigid complex | Ni(II) complex of D-alanine Schiff base + Alkyl halide | α,α-disubstituted amino acid derivative | ~95:5 | nih.gov |
| Knoevenagel Condensation / Cyclization | Pre-existing α-carbon stereocenter | β-ketonitrile from L-phenylalanine + Salicylaldehyde | Chromenopyrrolidinone with 3 stereocenters | 4.5:1 to 10:1 | helsinki.fi |
| [5+1] Annulation | Base-catalyzed stereoselective cyclization | Divinyl ketone + Isocyanoacetate | Constrained phenylalanine analogue | High | thieme-connect.com |
Enantiomeric Purity Assessment in Synthetic Intermediates and Final Compounds
Verifying the enantiomeric purity of this compound and its precursors is a critical step in its synthesis and application. The enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other, is determined using various analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and accurate methods for determining enantiomeric purity. nih.govchemimpex.com The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers. windows.net This differential interaction leads to different retention times, allowing for the separation and quantification of the D- and L-isomers in a mixture. Pirkle-type or cyclodextrin-based columns are commonly used for the analysis of amino acid derivatives. windows.netpnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral additives can induce diastereomeric interactions that result in separate signals for each enantiomer. This can be achieved with:
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte, leading to observable differences in the chemical shifts of the enantiomers.
Chiral Lanthanide Shift Reagents (CLSRs): Reagents like Eu(hfc)₃ can coordinate to the analyte, causing large, enantiomer-differentiating shifts in the NMR spectrum. kashanu.ac.ir
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form a covalent diastereomeric mixture. Since diastereomers have different physical properties, they will exhibit distinct signals in the NMR spectrum, which can be integrated to determine purity.
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. An enantiomerically pure sample will rotate light in a specific direction and magnitude (specific rotation, [α]). While useful for confirming the identity of the bulk sample as predominantly one enantiomer, polarimetry is generally not precise enough to determine high enantiomeric excesses accurately. nih.gov
Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light. Enantiomers produce mirror-image CD spectra, making it a powerful tool for confirming the absolute configuration of a chiral molecule. nih.gov
Table 3: Methods for Enantiomeric Purity Assessment
| Technique | Principle | Sample Preparation | Information Obtained | Reference(s) |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | Sample dissolved in a suitable mobile phase. | Direct quantification of enantiomers (e.g., 99.5% D, 0.5% L), calculation of enantiomeric excess (ee). | nih.govchemimpex.comwindows.net |
| NMR with Chiral Additives | Formation of transient or covalent diastereomeric species that are distinguishable by NMR. | Sample mixed with a Chiral Solvating Agent, Shift Reagent, or reacted with a Chiral Derivatizing Agent. | Separate, quantifiable signals for each enantiomer in the spectrum. | kashanu.ac.ir |
| Polarimetry | Measurement of the angle of rotation of plane-polarized light by a chiral substance in solution. | Sample dissolved in a solvent at a known concentration. | Confirms the bulk optical activity and the predominant enantiomer. Less accurate for high ee values. | nih.gov |
| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light. | Sample dissolved in a suitable solvent. | Confirms the absolute configuration by comparing the spectrum to a known standard. | nih.gov |
Research Applications and Structural Modifications of Cbz 2 Cyano D Phenylalanine
Building Block in Peptide and Peptidomimetic Chemistry Research
The distinct characteristics of Cbz-2-Cyano-D-phenylalanine allow for its use as a specialized monomer in the synthesis of novel peptides and peptide-like molecules (peptidomimetics). These applications leverage its ability to introduce specific structural constraints and chemical functionalities.
Incorporation into Oligopeptides and Foldamers
Furthermore, this compound is utilized in the construction of foldamers—non-natural oligomers that adopt stable, well-defined secondary structures similar to proteins. The defined stereochemistry and the steric hindrance provided by the Cbz and phenyl groups contribute to predictable folding patterns, which are essential for designing molecules that can mimic biological structures and functions.
Design of Conformationally Restricted Peptide Analogs
A key application of this compound is in the design of peptide analogs with limited conformational freedom. nih.govnih.gov The rigidity of the phenyl ring and the cyano group, combined with the steric bulk of the Cbz protector, restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction helps to lock the peptide into a specific bioactive conformation.
By synthesizing a series of analogs containing this modified amino acid, researchers can probe the precise structural requirements for binding to a biological target, such as a receptor or enzyme. nih.gov This approach is fundamental in structure-activity relationship (SAR) studies, where understanding the optimal conformation is crucial for designing potent and selective therapeutic agents.
Below is a table summarizing the typical effects of incorporating modified phenylalanine residues into peptides.
| Feature Introduction | Consequence | Research Application |
| D-Amino Acid | Increased resistance to enzymatic degradation | Enhancing peptide stability in biological systems |
| Cyano Group | Introduces rigidity and a polar interaction site | Probing electronic and steric requirements of binding pockets |
| Bulky Protecting Group | Steric hindrance limits bond rotation | Inducing specific secondary structures (e.g., turns) |
Applications in Solid-Phase and Solution-Phase Peptide Synthesis Methodologies
This compound can be integrated into peptide chains using both established synthesis techniques.
Solution-Phase Peptide Synthesis (SPPS): In this classical approach, amino acids are coupled sequentially in a homogenous solution. The Cbz group is a well-established amine protecting group for this method. It is stable to the basic conditions used for saponification of ester protecting groups but can be removed via catalytic hydrogenolysis, which allows for orthogonal deprotection strategies in complex syntheses. mdpi.com
Solid-Phase Peptide Synthesis (SPPS): While less common than Fmoc or Boc strategies, the Cbz group can be used in certain SPPS workflows. nih.govpeptide.com The primary challenge lies in the compatibility of the deprotection conditions (hydrogenolysis or strong acid) with the resin linker and other side-chain protecting groups. However, for specific applications, particularly in the synthesis of protected peptide fragments that are later ligated in solution, this methodology remains relevant. nih.gov The general cycle of SPPS involves anchoring the first amino acid to a solid support, followed by iterative cycles of deprotection, washing, coupling of the next amino acid, and washing. peptide.com
Probes for Mechanistic Enzymology and Biocatalysis Studies
The unique chemical properties of this compound make it an effective tool for investigating enzyme mechanisms, kinetics, and specificity.
Role as Substrates or Inhibitors in Enzyme Kinetics Research
The nitrile group in this compound can act as an electrophilic "warhead." This feature makes it a potential mechanism-based inhibitor for certain classes of enzymes, particularly cysteine and serine proteases. The nitrile can be attacked by the nucleophilic residue (e.g., cysteine's thiol or serine's hydroxyl) in the enzyme's active site, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme. ethz.ch
This inhibitory action is valuable in enzyme kinetics research to determine inhibition constants (Ki) and to elucidate catalytic mechanisms. nih.govnih.gov Conversely, in some contexts, the compound could act as a substrate for enzymes like nitrilases, which catalyze the hydrolysis of nitriles. researchgate.net Studying the kinetics of such reactions provides insight into the enzyme's substrate scope and catalytic efficiency.
The table below shows kinetic parameters for an enzyme interacting with a substrate versus an inhibitor.
| Parameter | Role of Compound | Description | Typical Value |
| Km (Michaelis constant) | Substrate | Concentration at which the reaction rate is half of Vmax. Indicates binding affinity. | Micromolar (µM) to millimolar (mM) |
| kcat (Turnover number) | Substrate | Number of substrate molecules converted to product per enzyme molecule per unit time. | Varies widely (s-1) |
| Ki (Inhibition constant) | Inhibitor | Concentration required to produce half-maximum inhibition. Indicates inhibitor potency. | Nanomolar (nM) to millimolar (mM) |
Investigation of Enzyme Specificity and Enantioselectivity with Modified Amino Acids
Enzymes often exhibit high specificity for their natural substrates. By introducing a non-canonical amino acid like this compound, researchers can probe the limits of this specificity. oup.com The enzyme's ability, or lack thereof, to bind or process this analog reveals important information about the steric and electronic tolerances of its active site.
Furthermore, because this amino acid is in the D-configuration, it is an excellent tool for studying enantioselectivity—an enzyme's ability to discriminate between stereoisomers. nih.govnih.gov Many enzymes are highly selective for L-amino acids. Observing whether an enzyme can process the D-enantiomer, and at what rate compared to its L-counterpart, provides a quantitative measure of its enantioselectivity. nih.gov This is critical in the field of biocatalysis, where enzymes are engineered for the synthesis of enantiomerically pure compounds. researchgate.netoup.com
Precursor for Advanced Organic Materials and Chemical Biology Tools
The unique structure of this compound, featuring an aromatic Cbz group, a phenyl ring, and a polar nitrile moiety, makes it an attractive precursor for the development of advanced materials and specialized tools for chemical biology.
Self-Assembly of Phenylalanine Derivatives for Supramolecular Structures
Phenylalanine and its derivatives are well-known for their ability to spontaneously self-assemble into ordered supramolecular structures, such as fibrils, hydrogels, and super-helices. rsc.orgdigitellinc.com This process is driven by non-covalent interactions, primarily π-π stacking of the aromatic rings and hydrogen bonding between the amino acid backbones. digitellinc.com Derivatives with N-terminal protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc), are particularly effective at forming self-assembled hydrogel fibril networks. acs.orgnih.gov
Similarly, the Cbz group in this compound provides an additional aromatic ring that can participate in π-π stacking, potentially enhancing the driving force for self-assembly. The D-configuration of the amino acid can influence the chirality and morphology of the resulting supramolecular structures. frontiersin.org The nitrile group introduces a strong dipole, which can engage in dipole-dipole interactions and act as a hydrogen bond acceptor, further directing the assembly process. nih.gov These properties suggest that this compound could be used to create novel biomaterials, such as hydrogels for drug delivery or scaffolds for tissue engineering, with properties tuned by the specific combination of its functional groups. acs.orgnih.gov
Development of Chemical Probes for Protein Engineering and Synthetic Biology
The incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern protein engineering and synthetic biology, enabling the introduction of novel functionalities. nih.govnih.govnyu.edu UAAs can serve as chemical probes to study protein structure, function, and interactions. bitesizebio.com this compound is a UAA that, once deprotected, can be incorporated into peptides. The nitrile group, in particular, serves as a powerful and minimally disruptive probe.
The C-N triple bond of a nitrile has a unique vibrational frequency in a region of the infrared (IR) spectrum that is free from absorbance by natural proteins. acs.org This makes nitrile-derivatized amino acids like p-Cyano-L-phenylalanine excellent IR probes. acs.org The exact frequency of the C-N stretch is highly sensitive to the local environment, including solvent polarity and hydrogen bonding, allowing it to report on conformational changes and ligand binding events at specific sites within a protein with high spatial and temporal resolution. acs.orgacs.org The cyano group can also be used to study protein-protein and protein-nucleic acid interactions. bitesizebio.com Therefore, this compound represents a valuable precursor for synthesizing peptides and proteins containing a site-specific vibrational probe.
Computational and Theoretical Investigations on Reactivity and Conformation
Computational and theoretical methods are essential for understanding the intrinsic properties of molecules like this compound, predicting their behavior, and guiding experimental design.
Molecular Modeling of this compound Interactions
Molecular modeling techniques, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are used to explore the conformational landscape of protected amino acids. journal-vniispk.ruresearchgate.net For this compound, modeling can predict its preferred three-dimensional structure, which is governed by rotations around its single bonds. gelisim.edu.tr Such studies can elucidate intramolecular interactions, such as hydrogen bonding or stacking between the Cbz and phenyl rings, as well as intermolecular interactions with solvent molecules or biological targets like enzyme active sites. researchgate.net
Conformational analysis helps to understand how the molecule's shape influences its ability to self-assemble or bind to a receptor. nih.gov For example, MD simulations can reveal how the Cbz group and the cyano-substituted phenyl ring orient themselves in different solvent environments, providing insight into the initial steps of supramolecular assembly. researchgate.net Furthermore, docking studies can model the interactions between this UAA and the active sites of enzymes, such as those in an aminoacyl-tRNA synthetase, which is crucial for its potential incorporation into proteins. mdpi.com
Quantum Chemical Studies of Reaction Pathways and Electronic Structure
Quantum chemical methods, such as Density Functional Theory (DFT), provide detailed information about a molecule's electronic structure and reactivity. nih.gov For this compound, these studies can quantify the distribution of electron density, determine the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and calculate bond polarities. nih.govnih.gov
The electronic properties of the nitrile group are of particular interest. The strong dipole of the C-N bond allows it to act as a hydrogen bond acceptor and engage in polar interactions. nih.gov DFT calculations can be used to investigate the reaction pathways involving the nitrile group, for example, its potential to act as a "warhead" in covalent inhibitors by reacting with nucleophilic residues like cysteine or serine in an enzyme's active site. nih.govnih.gov Theoretical calculations can predict the activation energies for such reactions, offering a way to assess the molecule's potential as a therapeutic agent. nih.gov These studies can also explain the shifts observed in the nitrile's IR frequency by correlating them with changes in the local electrostatic environment, validating its use as a spectroscopic probe. acs.org
Advanced Analytical and Spectroscopic Characterization of Cbz 2 Cyano D Phenylalanine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidațion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Cbz-2-Cyano-D-Phenylalanine. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For a molecule with the complexity of this compound, which features aromatic rings, a chiral center, and multiple functional groups, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments is required.
While specific spectral data for this compound is not extensively published, expected chemical shifts can be inferred from the closely related compound, N-Cbz-D-Phenylalanine. chemicalbook.com The introduction of a cyano group at the second position of the phenyl ring would induce notable changes in the chemical shifts of the aromatic protons due to its electron-withdrawing nature.
| Proton Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Notes |
| Phenylalanine Aromatic Protons | 7.3 - 7.8 | The cyano group at C-2 would create a more complex splitting pattern and shift signals downfield compared to unsubstituted phenylalanine. |
| Cbz Aromatic Protons | 7.2 - 7.4 | Typically appear as a multiplet. |
| Urethane (B1682113) NH | ~7.7 | Broad singlet, position can be solvent-dependent. |
| Benzylic CH₂ (Cbz) | ~5.0 | Appears as a singlet or AB quartet. |
| α-CH | ~4.2 | Multiplet due to coupling with NH and β-CH₂ protons. |
| β-CH₂ | ~2.8 - 3.7 | Diastereotopic protons, appearing as two separate multiplets (dd). |
This table presents expected values based on analogous structures; actual experimental values may vary.
For complex molecules, 1D NMR spectra can suffer from signal overlap, making definitive assignments challenging. bitesizebio.comnih.gov Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), resolve these ambiguities by spreading the signals across two dimensions. nih.gov
2D COSY: This experiment would map the correlations between protons that are coupled to each other, allowing for the tracing of the spin systems within the molecule. For instance, it would definitively connect the α-CH proton signal to the adjacent β-CH₂ protons in the phenylalanine backbone.
2D HSQC: This technique correlates protons directly to the carbon atom they are attached to. It would be instrumental in assigning the ¹³C signals for the α-carbon, β-carbon, and the various aromatic carbons based on their known proton chemical shifts.
2D HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for connecting different fragments of the molecule, for example, linking the benzylic protons of the Cbz group to the urethane carbonyl carbon, and the phenylalanine protons to the cyano-substituted aromatic ring.
Isotopic labeling, where atoms like ¹³C or ¹⁵N are incorporated into the molecule, is a powerful tool used in conjunction with NMR to study molecular structure and dynamics. bitesizebio.comacs.org While often applied to larger biomolecules like proteins, the principles are applicable to smaller molecules for specific analytical purposes. nih.gov
By synthesizing this compound using precursors enriched with ¹³C or ¹⁵N, specific signals in the NMR spectra can be enhanced or used for specialized experiments. whiterose.ac.uk For example, ¹⁵N labeling of the amide nitrogen would allow for precise measurement of coupling constants between the amide proton and the α-carbon, providing valuable data on the dihedral angle and, consequently, the local conformation around the chiral center. researchgate.net This approach is particularly useful for studying how the bulky Cbz and cyano-phenyl groups influence the molecule's preferred spatial arrangement in solution. nih.gov
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
For this compound (Molecular Formula: C₁₈H₁₆N₂O₃), the expected exact mass is approximately 292.12 g/mol . MS analysis would confirm this molecular weight with high precision. Upon ionization, the molecule can be induced to break apart into smaller, characteristic fragments. Studying these fragmentation patterns helps to confirm the connectivity of the molecule's constituent parts. nih.govarizona.edu
| Fragment Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | ~293.13 |
| [M-C₇H₇]⁺ | Loss of the benzyl (B1604629) group from Cbz | ~201.06 |
| [M-C₈H₇O₂]⁺ | Loss of the benzyloxycarbonyl group | ~159.09 |
| [C₇H₇]⁺ | Benzyl/Tropylium ion from Cbz group | 91.05 |
| [C₉H₈N]⁺ | Phenylalanine side chain after loss of COOH and NH-Cbz | 130.07 |
This table outlines plausible fragmentation pathways. The relative abundance of these ions depends on the specific ionization and fragmentation method used.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). mdpi.comnih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. thermofisher.comresearchgate.net For this compound, HRMS would distinguish its molecular formula (C₁₈H₁₆N₂O₃) from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby providing definitive proof of its identity.
Chromatographic Methods for Purity Assessment and Separation of Isomers
Chromatographic techniques are paramount for separating this compound from starting materials, byproducts, and, crucially, its stereoisomers. These methods are the primary means of assessing the chemical and enantiomeric purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile compounds like this compound. yakhak.org For purity assessment, a reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile, would be employed. A UV detector would monitor the elution of the compound, which should appear as a single, sharp peak if pure.
A critical challenge in the analysis of this compound is the separation of the D-enantiomer from its L-isomer counterpart. This is achieved using chiral HPLC. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. semanticscholar.orgresearchgate.net Various types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides like teicoplanin, have proven effective for separating phenylalanine enantiomers and their derivatives. nih.gov
| HPLC Method | Stationary Phase | Typical Mobile Phase | Purpose |
| Reversed-Phase | C18 Silica | Acetonitrile / Water Gradient | Purity Assessment (Achiral) |
| Chiral Separation | Teicoplanin-based CSP | Acetonitrile / Water | Enantiomeric Purity (Separation of D and L isomers) semanticscholar.org |
| Chiral Separation | Ristocetin-based CSP | Acetonitrile / Water | Enantiomeric Purity (Separation of D and L isomers) researchgate.net |
| Chiral Separation | β-cyclodextrin-based CSP | Normal Phase (e.g., Hexane/Ethanol) | Enantiomeric Purity (Separation of D and L isomers) researchgate.net |
The conditions listed are examples based on the separation of related phenylalanine compounds and would require optimization for this compound.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.govthieme-connect.de For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its absolute configuration as "D" and provide a detailed picture of its solid-state conformation and intermolecular interactions.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govmit.edu This occurs when the X-ray radiation used is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. nih.gov This effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, denoted hkl and -h-k-l). researchgate.net By analyzing these intensity differences, the absolute arrangement of atoms in space can be established. mit.eduresearchgate.net The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned stereochemistry; a value close to zero for a known enantiomerically pure compound confirms the correct absolute structure has been determined. nih.gov
A crystallographic study of this compound would reveal its solid-state structure, including the preferred conformation of the carbamate (B1207046) protecting group, the orientation of the phenyl and cyano substituents, and the geometry of the carboxylic acid. Furthermore, it would elucidate the network of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the N-H of the carbamate, which dictate the crystal packing. While specific experimental data for this compound is not publicly available, the following table illustrates the typical parameters that would be obtained from such an analysis.
Interactive Table 1: Illustrative Crystallographic Data for this compound (Note: This data is representative and not from an actual experiment on the specified compound.)
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₈H₁₆N₂O₄ | The elemental composition of the molecule. |
| Formula Weight | 324.33 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal, indicating it is chiral and non-centrosymmetric. |
| a, b, c (Å) | 8.5, 12.3, 15.1 | The dimensions of the unit cell in angstroms. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 1577 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. yildiz.edu.tr Each functional group possesses characteristic vibrational modes (stretching, bending, etc.) that absorb infrared light or scatter Raman light at specific frequencies. For this compound, these techniques provide a detailed fingerprint based on its constituent groups: the nitrile, the carbamate (Cbz), the carboxylic acid, and the phenyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The key functional groups in this compound would produce distinct and identifiable absorption bands. The nitrile (C≡N) stretch is particularly characteristic, appearing in a region of the spectrum that is typically free from other vibrations. nih.govnih.gov The carbonyl (C=O) stretching vibrations from the carbamate and the carboxylic acid are strong absorbers and would appear as prominent peaks. The N-H stretch of the carbamate and the broad O-H stretch of the carboxylic acid are also key identifying features.
Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman is particularly effective for non-polar, symmetric bonds. For this compound, the nitrile (C≡N) stretch and the aromatic C=C stretching modes of the phenyl ring are expected to produce strong Raman signals. nih.govresearchgate.net The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the FT-IR spectrum.
The combined use of FT-IR and Raman spectroscopy provides a comprehensive analysis of the molecule's vibrational modes. The following table summarizes the expected characteristic frequencies for the primary functional groups of this compound.
Interactive Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | FT-IR |
| Carbamate | N-H stretch | 3400 - 3200 | FT-IR |
| Phenyl Ring | Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | FT-IR, Raman |
| Nitrile | C≡N stretch | 2260 - 2210 | FT-IR, Raman (strong) |
| Carbamate | C=O stretch | 1720 - 1680 | FT-IR (strong) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | FT-IR (strong) |
| Phenyl Ring | C=C stretch | 1600 - 1450 | FT-IR, Raman |
Future Perspectives and Emerging Research Avenues
Expansion of Synthetic Scope to Diverse Cbz-Cyano-Phenylalanine Analogs
The future development of Cbz-2-Cyano-D-Phenylalanine chemistry hinges on the ability to generate a diverse library of structural analogs. Current synthetic strategies for fluorinated and other functionalized phenylalanine derivatives provide a roadmap for this expansion. nih.gov Future research will likely focus on modifying both the aromatic ring and the protecting group to fine-tune the molecule's properties.
Key research avenues include:
Ring Functionalization: Introducing various substituents (e.g., fluoro, nitro, azido, alkynyl groups) onto the phenyl ring of 2-Cyano-D-Phenylalanine prior to or after Cbz protection. These modifications could dramatically alter the electronic properties, reactivity, and spectroscopic signatures of the molecule.
Alternative Protecting Groups: While the Cbz group offers stability, exploring other protecting groups (e.g., Boc, Fmoc) would enhance the compound's compatibility with different peptide synthesis methodologies and deprotection strategies. nih.gov
Stereochemical Variants: Although the focus is on the D-enantiomer, the synthesis of the corresponding L-analog and racemic mixtures will be crucial for comparative studies in biological systems and materials science. Methods used for synthesizing fluorinated L-phenylalanine derivatives from Cbz-protected aminomalonates could be adapted for this purpose. nih.gov
This synthetic expansion will yield a portfolio of novel amino acids with tailored characteristics, paving the way for their use in the applications outlined below.
Development of Novel Biocatalytic Routes for Amino Acid Modification
The demand for enantiomerically pure D-amino acids has driven significant advances in biocatalysis. tandfonline.com Future research on this compound will benefit from harnessing engineered enzymes to achieve highly selective and sustainable synthesis. acs.org
Emerging biocatalytic strategies include:
Engineered Dehydrogenases and Transaminases: D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DATA) are powerful tools for the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. acs.orgmdpi.com A prospective route would involve the synthesis of 2-cyano-phenylpyruvic acid, which could then be converted to 2-Cyano-D-Phenylalanine using an engineered DAADH or DATA with high enantioselectivity. The resulting amino acid can then be protected with the Cbz group.
Phenylalanine Ammonia (B1221849) Lyases (PALs): PALs catalyze the hydroamination of cinnamic acids. While they typically produce L-phenylalanines, significant protein engineering efforts have been directed at reversing their stereoselectivity to favor the production of D-enantiomers. acs.org This approach could provide a direct, atom-economical route to 2-Cyano-D-Phenylalanine from 2-cyano-cinnamic acid.
Multi-Enzyme Cascades: Integrating several enzymatic steps in a one-pot reaction can improve efficiency and yield. A future system could couple an enzyme that generates the 2-cyano-phenylpyruvic acid precursor with a D-selective transaminase and a cofactor recycling enzyme, streamlining the production of the core amino acid. mdpi.com
| Enzyme Class | Reaction Type | Potential Precursor | Key Advantage | Reference |
|---|---|---|---|---|
| D-Amino Acid Dehydrogenase (DAADH) | Asymmetric Reductive Amination | 2-Cyano-phenylpyruvic acid | High enantioselectivity for D-isomers. | acs.orgmdpi.com |
| D-Amino Acid Transaminase (DATA) | Asymmetric Transamination | 2-Cyano-phenylpyruvic acid | Avoids the need for external ammonia by using an amino donor. | acs.org |
| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Hydroamination | 2-Cyano-cinnamic acid | High atom economy; direct conversion of an alkene. | acs.org |
Integration into Complex Polymeric and Supramolecular Systems
The self-assembly of amino acids and short peptides into ordered nanostructures is a rapidly growing field. Phenylalanine and its derivatives are particularly known for forming structures like nanotubes, ribbons, and hydrogels through a combination of hydrogen bonding and π-π stacking. nih.govresearchgate.net The unique structure of this compound makes it an intriguing candidate for creating novel biomaterials.
Future research directions in this area are:
Supramolecular Self-Assembly: Investigating the self-assembly of this compound alone or in combination with other amino acids. The ortho-cyano group could influence the geometry of π-π stacking, while the bulky Cbz group and D-configuration will alter the packing and chirality of the resulting assemblies, potentially leading to novel morphologies like super-helical fibers. digitellinc.com
Peptide-Based Polymers: After deprotection, 2-Cyano-D-Phenylalanine can be incorporated into peptide chains via solid-phase synthesis. Its inclusion could be used to modulate the secondary structure (e.g., β-sheets, α-helices) and stability of peptides, conferring resistance to enzymatic degradation due to the D-configuration.
Functional Polymers: There is potential for using amino acid derivatives in the creation of functional polymers. For instance, research on amino acid-conjugated cyanoacrylate polymers for biomedical applications suggests that this compound could be explored as a monomer or conjugating agent to create particles with specific properties. google.com
Advanced Mechanistic Studies on Reactions Involving Cyano-Amino Acids
The nitrile group is a versatile functional group whose reactivity is highly dependent on its electronic environment. studymind.co.uk A deeper mechanistic understanding of its behavior within an amino acid framework is crucial for predicting its stability, reactivity, and potential applications.
Key areas for mechanistic investigation include:
Hydrolytic Stability: Quantifying the conditions under which the 2-cyano group is susceptible to hydrolysis to either an amide or a carboxylic acid. wikipedia.org This is critical for its use in aqueous biological systems and as a stable spectroscopic probe.
Nucleophilic Addition Reactions: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack. wikipedia.org Mechanistic studies, similar to those performed on the Strecker synthesis, can elucidate the pathways of such reactions. rsc.orgresearchgate.netnih.gov
Reactivity with Biological Nucleophiles: Research into the reactivity of nitrile-containing compounds with cysteine residues has shown that nitriles can act as "warheads" for covalent inhibitors. nih.govnih.gov Advanced computational and experimental studies are needed to determine the kinetic and thermodynamic profile of the reaction between 2-Cyano-D-Phenylalanine and biological thiols, which would inform its potential use in drug design. nih.gov
Applications in Proteomics and the Development of Chemical Biology Tools
Perhaps the most immediate and promising applications for 2-Cyano-D-Phenylalanine lie in its use as a molecular probe and a handle for bioorthogonal chemistry. The analogous compound, p-Cyano-L-phenylalanine (pCNPhe), has been extensively used for these purposes. acs.org
Emerging applications include:
Infrared (IR) Spectroscopy Probes: The C≡N stretching vibration of the nitrile group absorbs in a region of the IR spectrum that is free from interference from other biomolecular absorptions. rsc.orgresearchgate.net This frequency is highly sensitive to the local electric field, hydrogen bonding, and solvent environment. rsc.orgacs.org Incorporating 2-Cyano-D-Phenylalanine into peptides would allow researchers to probe protein folding, binding, and dynamics with high spatial and temporal resolution. nih.gov The ortho-position of the cyano group may offer a different spectroscopic response compared to the well-studied para-isomer.
Fluorescence Probes: Aromatic nitriles like pCNPhe possess useful fluorescence properties that are sensitive to their local environment. researchgate.netnih.gov Future studies will explore the fluorescence quantum yield, lifetime, and solvatochromism of 2-Cyano-D-Phenylalanine to establish its utility as a reporter on protein conformational changes.
Bioorthogonal Chemistry: The nitrile group can participate in selective "click" reactions. For example, cyanopyridines react efficiently with 1,2-aminothiols (such as an N-terminal cysteine) to form a stable thiazoline, a reaction that is bioorthogonal. thieme-connect.com Similarly, isocyanides react with tetrazines in a [4+1]-cycloaddition. nih.govfrontiersin.org Future work could explore the reactivity of the 2-cyano-phenyl group in similar transformations, enabling its use as a handle for site-specific protein labeling, imaging, and drug conjugation. nih.gov
| Probe Type | Key Feature | Primary Application | Potential Advantage of 2-Cyano-D-Phe | Reference |
|---|---|---|---|---|
| Aromatic Nitrile (IR) | Environment-sensitive C≡N stretch (∼2230 cm⁻¹) | Probing local electric fields and H-bonding in proteins. | Ortho-position may report on different conformational dynamics. | rsc.orgresearchgate.netnih.gov |
| Aromatic Nitrile (Fluorescence) | Fluorescence sensitive to solvent polarity. | Monitoring protein folding and binding events. | Potentially unique photophysical properties (lifetime, quantum yield). | researchgate.netrsc.org |
| Cyanopyridine | Bioorthogonal reaction with N-terminal cysteine. | Peptide macrocyclization and protein labeling. | The phenyl-nitrile may offer different reaction kinetics. | thieme-connect.com |
| Isocyanide | [4+1] cycloaddition with tetrazines. | Site-specific protein labeling and activation. | Could serve as a precursor to an isocyanide functionality. | nih.gov |
Q & A
Q. Table 1: Comparative Properties of Cbz-Protected Phenylalanine Derivatives
| Compound | Molecular Weight | Key Functional Group | Common Applications |
|---|---|---|---|
| This compound | 328.34 (calc.) | -CN | Peptide stability studies |
| Cbz-2-Trifluoromethyl-D-Phe | 367.39 | -CF₃ | Enzyme inhibition assays |
| Cbz-4-Methyl-L-Phenylalanine | 329.42 | -CH₃ | Steric hindrance investigations |
Note: Data extrapolated from structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
